REACTION_CXSMILES
|
O=S(Cl)Cl.[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:8][CH:7]=1.[CH3:17]O>>[CH3:17][O:15][C:14](=[O:16])[CH2:13][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([NH2:5])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CCC(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reactant was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
added with saturated sodium bicarbonate aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
The organic layer was added with NaCl aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted again
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with n-Hex
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure again
|
Type
|
ADDITION
|
Details
|
n-Hex (20 mL) was added to the obtained solid
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1=CC=C(C=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |